1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile
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Overview
Description
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile is a synthetic compound belonging to the arylcyclohexylamine family. This compound is structurally characterized by a tricyclic system comprising an aromatic ring, a fundamental heterocyclic nitrogen ring, and a cycloalkyl ring . It is known for its potent psychotomimetic effects and has been extensively studied for its pharmacological properties .
Preparation Methods
The synthesis of 1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile typically involves the reaction of cyclohexanone or 4-methyl cyclohexanone with specific amines in the presence of p-toluenesulfonic acid to form enamine intermediates . These intermediates are then subjected to further reactions to yield the final compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile involves its interaction with the NMDA receptor, where it acts as a noncompetitive antagonist . This interaction leads to the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . Additionally, the compound affects muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .
Comparison with Similar Compounds
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile is often compared with other arylcyclohexylamine compounds such as:
Phencyclidine (PCP): Known for its potent psychotomimetic effects and similar mechanism of action.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.
Methoxetamine (MXE): A derivative of ketamine with similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
81262-67-1 |
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Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-(1-phenylcyclohexyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C18H24N2/c19-15-17-11-5-8-14-20(17)18(12-6-2-7-13-18)16-9-3-1-4-10-16/h1,3-4,9-10,17H,2,5-8,11-14H2 |
InChI Key |
QZXRZSZXSBILQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3C#N |
Origin of Product |
United States |
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